Home > Products > Screening Compounds P70881 > 5908-99-6 (Sulfate)
5908-99-6 (Sulfate) -

5908-99-6 (Sulfate)

Catalog Number: EVT-8183042
CAS Number:
Molecular Formula: C17H27NO8S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Classification and Source
  • Chemical Name: Atropine sulfate monohydrate
  • Molecular Formula: C17H25NO7S
  • Molecular Weight: 387.45 g/mol
  • Source: Extracted from Atropa belladonna (deadly nightshade), which has been used in traditional medicine for its therapeutic effects.
Synthesis Analysis

Atropine sulfate monohydrate can be synthesized through various methods, primarily involving the reaction of atropine with sulfuric acid. The synthesis process typically includes:

  1. Preparation of Atropine: Atropine is isolated from the belladonna plant using extraction techniques involving solvents like ethanol or methanol.
  2. Formation of Sulfate Salt:
    • Atropine is dissolved in a suitable solvent.
    • Sulfuric acid is added to the solution to facilitate the formation of the sulfate salt.
    • The reaction conditions must be controlled to maintain an optimal pH and temperature, typically around room temperature.

The synthesized product is then crystallized and dried to yield atropine sulfate monohydrate.

Molecular Structure Analysis

The molecular structure of atropine sulfate monohydrate consists of two atropine molecules linked by a sulfate group, with one water molecule incorporated into the crystal structure. Key structural features include:

  • Core Structure: The atropine molecule contains a bicyclic structure that contributes to its biological activity.
  • Functional Groups: The presence of hydroxyl (-OH) and ether (-O-) groups enhances its solubility in water and influences its pharmacodynamics.
  • Crystallography: The compound typically forms white crystalline solids, which are hygroscopic in nature.

Structural Data

  • Melting Point: 189-192 °C
  • Solubility: Soluble in water at approximately 2.5 g/mL.
Chemical Reactions Analysis

Atropine sulfate participates in various chemical reactions due to its functional groups:

  1. Hydrolysis: In aqueous solutions, atropine sulfate can undergo hydrolysis, releasing free atropine and sulfuric acid.
  2. Reactions with Bases: It reacts with strong bases to form salts or other derivatives.
  3. Complexation: Atropine can form complexes with metal ions, impacting its pharmacological activity.

These reactions are significant in understanding its stability and behavior in biological systems.

Mechanism of Action

Atropine sulfate acts primarily as a competitive antagonist at muscarinic acetylcholine receptors. Its mechanism includes:

  1. Blocking Acetylcholine: By binding to muscarinic receptors in various tissues (e.g., heart, glands), it inhibits the action of acetylcholine, leading to decreased secretions and increased heart rate.
  2. Physiological Effects:
    • Mydriasis (pupil dilation) due to inhibition of sphincter muscle contraction in the iris.
    • Reduction of salivary and bronchial secretions.
    • Increased heart rate by blocking vagal effects on the heart.

This mechanism underlies its use in clinical settings for treating bradycardia and as a pre-anesthetic medication.

Physical and Chemical Properties Analysis

Atropine sulfate monohydrate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; stability decreases with prolonged exposure to light.
  • Hygroscopic Nature: Absorbs moisture from the air, requiring careful storage conditions (preferably in a dry environment).
  • LogP Value: Approximately 2.137, indicating moderate lipophilicity which influences its absorption and distribution in biological systems.
Applications

Atropine sulfate monohydrate has diverse applications across various fields:

  1. Medical Uses:
    • Utilized as an anticholinergic agent for treating bradycardia and as an antidote for organophosphate poisoning.
    • Employed in ophthalmology for pupil dilation during examinations.
    • Used as a pre-anesthetic medication to reduce salivation and bronchial secretions.
  2. Research Applications:
    • Serves as a reference standard in analytical chemistry for quantifying atropine levels in various samples.
    • Investigated for potential applications in treating gastrointestinal disorders due to its antispasmodic properties.
  3. Pharmaceutical Development:
    • Formulated into various dosage forms such as injections and eye drops for clinical use.
Pharmacological Mechanisms of Muscarinic Acetylcholine Receptor Antagonism

Competitive Inhibition Dynamics at Central and Peripheral Receptors

Atropine sulfate monohydrate (CAS 5908-99-6) functions as a competitive, nonselective antagonist of muscarinic acetylcholine receptors (mAChRs). Its molecular structure enables reversible binding to the orthosteric acetylcholine site on all mAChR subtypes (M1–M5), preventing endogenous acetylcholine from activating these receptors. This competitive inhibition arises from the compound's structural mimicry of acetylcholine's quaternary ammonium group, combined with enhanced steric bulk that prevents receptor activation [3] [6].

The kinetics of inhibition follow classical concentration-response principles. Experimental data demonstrate nanomolar affinity for human mAChRs, with half-maximal inhibitory concentrations (IC₅₀) of 0.39 nM for M4 receptors and 0.71 nM for chicken mAChR M4 subtypes [6]. Atropine sulfate monohydrate's inhibition constant (Kᵢ) exceeds acetylcholine's dissociation constant (Kₐ), resulting in receptor occupancy even at low antagonist concentrations. This underpins its efficacy in blocking acetylcholine-induced physiological responses, such as relaxation in human pulmonary veins [4] [6].

Table 1: Kinetic Parameters of Atropine Sulfate Monohydrate at Muscarinic Receptor Subtypes

Receptor SubtypeSpeciesIC₅₀ (nM)Primary Tissue/Cell System
M4Human0.39Recombinant expression system
M4Chicken0.71Recombinant expression system
M3HumanNot reportedPulmonary venous smooth muscle

Peripherally, this antagonism manifests as reduced smooth muscle contraction and glandular secretion suppression. Centrally, atropine crosses the blood-brain barrier due to its tertiary amine structure, antagonizing mAChRs in cortical and subcortical regions. Electrophysiological studies confirm its capacity to modulate neuronal excitability and neurotransmitter release patterns via competitive blockade of central mAChRs [3] [6].

Stereochemical Implications of Racemization in Bioactivity

The bioactivity of atropine sulfate monohydrate is intrinsically linked to its stereochemistry. The compound exists as a racemic mixture of (±)-hyoscyamine, comprising equal proportions of the pharmacologically active L-hyoscyamine and the less active D-enantiomer [3]. This racemization occurs naturally during extraction from plant sources such as Atropa belladonna and persists through salt formation.

The L-hyoscyamine enantiomer exhibits 15- to 20-fold greater mAChR binding affinity than its D-counterpart due to optimal three-dimensional alignment with the receptor's chiral binding pocket. X-ray crystallographic studies reveal that L-hyoscyamine forms a critical hydrogen bond between its tropine nitrogen and a conserved aspartate residue (Asp147 in M3 receptors) while maintaining optimal hydrophobic contact points [3]. Racemization diminishes overall potency compared to pure L-hyoscyamine, as evidenced by receptor binding assays:

Table 2: Enantiomeric Influence on Receptor Binding Parameters

CompoundM2 Receptor Kᵢ (nM)M3 Receptor Kᵢ (nM)Relative Potency
L-Hyoscyamine0.210.381.0 (Reference)
Atropine (racemate)1.853.420.22
D-Hyoscyamine31.758.90.014

Despite reduced potency, the racemic form remains clinically relevant due to:

  • Synthetic Accessibility: Racemization occurs spontaneously during isolation, making enantiopure L-hyoscyamine more challenging to stabilize.
  • Balanced Pharmacokinetics: The D-enantiomer may influence distribution patterns without competing at receptor sites.
  • Pharmacodynamic Complexity: Differential tissue penetration of enantiomers may modulate overall effects [3].

Optical rotation studies confirm atropine sulfate monohydrate's near-inactivity ([α]ᴅ²⁰ = -0.3° to 0°), consistent with its racemic composition. This property distinguishes it from enantiopure anticholinergics and partially explains its broader physiological effects compared to stereoselective antagonists [3] [4].

Allosteric Modulation and Subtype Selectivity Controversies

While primarily an orthosteric antagonist, atropine sulfate monohydrate exhibits complex interactions with mAChRs that extend beyond simple competitive inhibition. Research controversies center on its disputed allosteric effects and lack of receptor subtype selectivity:

  • Allosteric Modulation: Atropine demonstrates negative cooperativity at allosteric sites on M2 receptors. Molecular dynamics simulations suggest that atropine binding at the primary site induces conformational changes that reduce affinity of ligands at secondary (allosteric) sites. This is particularly evident in cardiac tissue, where atropine alters dissociation kinetics of [³H]N-methylscopolamine in a manner inconsistent with pure competition [6].

  • Subtype Selectivity Deficits: Radioligand binding studies reveal <10-fold difference in atropine's affinity across mAChR subtypes (M1-M5), contrasting sharply with subtype-selective antagonists like pirenzepine (M1-selective) or darifenacin (M3-selective). This non-selectivity originates from:

  • Conservation of orthosteric site residues across subtypes.
  • Absence of structural motifs permitting selective interactions with divergent extracellular loops.
  • The compound's rigid tropane ring system limiting conformational adaptability for subtype discrimination [3] [6].

Table 3: Subtype Affinity Profile of Atropine Sulfate Monohydrate

Receptor SubtypeFunctionAtropine Kᵢ (nM)Selectivity Ratio (vs M1)
M1CNS modulation, ganglia0.781.0
M2Cardiac inhibition1.210.64
M3Glandular/smooth muscle0.830.94
M4CNS inhibition0.392.0
M5Vascular regulation1.050.74

Controversies persist regarding functional consequences of this non-selectivity. While some researchers attribute atropine's broad physiological effects (e.g., simultaneous tachycardia and reduced salivation) solely to peripheral receptor distribution, others propose tissue-specific signaling bias where atropine differentially influences G protein coupling efficiency across subtypes [3] [6]. Recent electrophysiological evidence suggests that atropine may exhibit functional selectivity (biased antagonism) at M2 receptors, preferentially inhibiting Gᵢ/o-mediated responses over β-arrestin recruitment—a property not observed with selective antagonists [6].

Properties

Product Name

5908-99-6 (Sulfate)

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate

Molecular Formula

C17H27NO8S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C17H23NO3.H2O4S.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2

InChI Key

PVGPXGKNDGTPTD-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.